(E)-5-Cyclohexadecen-1-one
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Overview
Description
It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone . This compound is known for its strong musk scent with floral, amber, and civet tones . It is commonly used as a substitute for natural musk in perfumes, cosmetics, and soaps .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Cyclohexadecen-1-one can be synthesized through a four-step sequence starting from cyclododecanone . The synthesis involves the following steps:
Chlorination: Cyclododecanone is reacted with chlorine to form 2-chlorocyclododecanone.
Grignard Reaction: The chlorinated product is then reacted with two moles of vinyl magnesium chloride to yield 1,2-divinylcyclododecan-1-ol.
Oxy-Cope Rearrangement: The divinyl alcohol undergoes an oxy-Cope rearrangement to form 5-Cyclohexadecen-1-one.
Industrial Production Methods
The industrial production of 5-Cyclohexadecen-1-one follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Cyclohexadecen-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a synthetic intermediate in the preparation of other macrocyclic compounds and musks.
Biology: Studied for its interactions with biological receptors and its potential use in bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of 5-Cyclohexadecen-1-one involves its interaction with olfactory receptors, leading to the perception of its musk scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the characteristic musk odor .
Comparison with Similar Compounds
Similar Compounds
Civetone: A natural musk scent with a similar macrocyclic structure.
Muscone: Another natural musk compound with a similar structure and scent profile.
Cyclohexadecanone: The saturated analog of 5-Cyclohexadecen-1-one.
Uniqueness
5-Cyclohexadecen-1-one is unique due to its unsaturated structure, which imparts a distinct musk scent with floral, amber, and civet tones . This makes it a valuable substitute for natural musks in various applications.
Properties
CAS No. |
35951-24-7 |
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Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(5E)-cyclohexadec-5-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6+ |
InChI Key |
ABRIMXGLNHCLIP-SOFGYWHQSA-N |
Isomeric SMILES |
C1CCCCCC(=O)CCC/C=C/CCCC1 |
SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
Canonical SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
37609-25-9 | |
Synonyms |
5-cyclohexadecen-1-one |
Origin of Product |
United States |
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